Bromodifluoroacetonitrile
Overview
Description
Bromodifluoroacetonitrile is a chemical compound that has been the subject of various studies due to its interesting electronic and geometric structure. The compound has been analyzed using a chirped pulse microwave spectrometer, which has allowed for the measurement of its pure rotational spectrum. This spectrum is dense with transitions, indicating a complex structure that has been further elucidated through the determination of rotational, centrifugal distortion, and nuclear electric quadrupole coupling constants, as well as nuclear magnetic spin-rotation constants .
Synthesis Analysis
The synthesis of bromodifluoroacetonitrile-related compounds has been explored in different contexts. For instance, an innovative Pd-catalyzed difluoromethylation of aryl boronic acids with bromodifluoroacetate has been reported. This reaction is notable for its mild conditions and the involvement of a difluorocarbene pathway, which is atypical compared to traditional methods. The high efficiency and excellent functional group compatibility of this reaction make it a valuable protocol for drug discovery and development .
Molecular Structure Analysis
The molecular structure of bromodifluoroacetonitrile and related compounds has been a subject of interest. For example, the crystal structure of bromofluoroacetic acid, a chiral molecule, has been determined, revealing that it forms hydrogen-bonded dimers in the solid state. This structure is characterized by a monoclinic space group and specific cell dimensions, providing insights into the geometric arrangement of such molecules .
Chemical Reactions Analysis
Bromodifluoroacetonitrile participates in various chemical reactions. One such reaction is the nucleophilic bromo- and iododifluoromethylation of aldehydes, which utilizes bromo- and iodo-substituted difluoromethyl silicon reagents. This process likely involves a halodifluoromethyl carbanion as a nucleophile, which is reversibly generated from difluorocarbene and a halide anion . Additionally, molecular bromine can be oxidized by uranium hexafluoride in acetonitrile, leading to the formation of hexafluorouranates(V) containing positive bromine, which demonstrates the reactivity of bromine-containing compounds in the presence of strong oxidizing agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromodifluoroacetonitrile are closely tied to its molecular structure. The rotational spectrum analysis provides valuable information about the molecule's physical properties, such as its rotational inertia and the influence of fluorination on the nuclear electric quadrupole coupling tensor components. These properties are crucial for understanding the behavior of bromodifluoroacetonitrile in various environments and can have implications for its reactivity and stability . The versatility of related fluorinated building blocks, such as 3-bromo-1,1,1-trifluoroacetone, further underscores the importance of studying these properties, as they can be used to synthesize a wide range of trifluoromethylated compounds .
Scientific Research Applications
Electronic and Geometric Structure Analysis
Bromodifluoroacetonitrile's electronic and geometric structure has been a subject of study. For instance, Grubbs, Bailey, and Cooke (2011) investigated its rotational spectrum, providing insights into its structural characteristics. This research is significant for understanding the molecular behavior of bromodifluoroacetonitrile in various applications (Grubbs, Bailey, & Cooke, 2011).
Use in Chromatography and Spectrometry
Bromoacetonitrile, closely related to bromodifluoroacetonitrile, has been used to enhance the sensitivity of chromatographically difficult compounds. Shin et al. (1995) demonstrated its effectiveness in selective derivatization, which is crucial in analytical chemistry, particularly in chromatography and mass spectrometry (Shin, Kim, Myung, & Park, 1995).
Nucleophilic Bromo- and Iododifluoromethylation
Kosobokov et al. (2014) described a method for bromo- and iododifluoromethylation of aldehydes using bromo- and iodo-substituted difluoromethyl silicon reagents. This method is significant in organic synthesis, particularly in introducing bromo- and iodo-functional groups to various compounds (Kosobokov, Levin, Struchkova, & Dilman, 2014).
Copper-Catalyzed N-Formylation of Amines
The application of ethyl bromodifluoroacetate in the copper-catalyzed N-formylation of amines was explored by Xiao-fang Li et al. (2018). This study contributes to the field of organic chemistry, particularly in the formation of N-formamides from amines (Li, Zhang, Chen, & Zhang, 2018).
properties
IUPAC Name |
2-bromo-2,2-difluoroacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2BrF2N/c3-2(4,5)1-6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSYCGWXKUPFKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(F)(F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381997 | |
Record name | BROMODIFLUOROACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromodifluoroacetonitrile | |
CAS RN |
7601-99-2 | |
Record name | BROMODIFLUOROACETONITRILE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.